4-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-3,5-dimethyl-1H-pyrrole-2-carbonitrile
Overview
Description
4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]-3,5-dimethyl-1H-pyrrole-2-carbonitrile is a complex heterocyclic compound. This compound features a unique structure that combines pyrrole, pyrimidine, and thieno rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]-3,5-dimethyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, leading to the formation of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]-3,5-dimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, aldehydes, formamide, and acetic anhydride . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can lead to the formation of various tricyclic compounds containing different functional groups .
Scientific Research Applications
4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]-3,5-dimethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]-3,5-dimethyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The pyrimidine scaffold, which is an integral part of the compound, plays a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar tricyclic structure and exhibit comparable reactivity and biological activity.
Pyrimidine-derived indole ribonucleosides: These compounds also contain a pyrimidine scaffold and have been studied for their antiproliferative and antiviral activities.
Uniqueness
The uniqueness of 4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]-3,5-dimethyl-1H-pyrrole-2-carbonitrile lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-8-5-11(7-26-4)14-15-16(27-19(14)21-8)18(25)24-17(23-15)13-9(2)12(6-20)22-10(13)3/h5,17,22-23H,7H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAOGIXBHBWGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=C(NC(=C4C)C#N)C)SC2=N1)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.